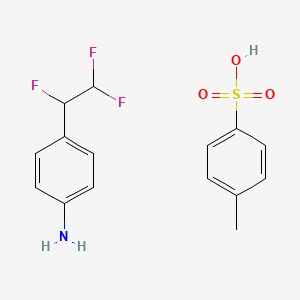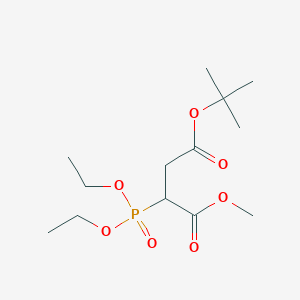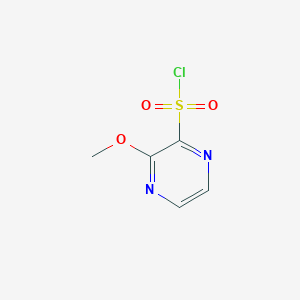
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H16F3NO3S. This compound is characterized by the presence of a trifluoroethyl group attached to an aniline moiety and a sulfonic acid group attached to a methylbenzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid typically involves multiple steps:
Nitration: The initial step involves the nitration of toluene to form nitrotoluene.
Reduction: The nitrotoluene is then reduced to form toluidine.
Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonic acid group.
Trifluoroethylation: Finally, the trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonic acid group can also contribute to the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the trifluoroethyl group.
Aniline derivatives: Various aniline derivatives with different substituents.
Uniqueness
4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the presence of both the trifluoroethyl and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.
特性
分子式 |
C15H16F3NO3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;4-(1,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N.C7H8O3S/c9-7(8(10)11)5-1-3-6(12)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-8H,12H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
VSMCMHGPEWLLEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)

![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)

![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)


![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
